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Introduction
Ceftobiprole, a fifth-generation cephalosporin, represents a significant advancement in the

empirical treatment of community-acquired pneumonia (CAP) requiring hospitalization. Its

broad spectrum of activity, encompassing key Gram-positive pathogens like methicillin-resistant

Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as

Gram-negative bacteria, makes it a valuable agent in the face of evolving antimicrobial

resistance.[1][2] This document provides detailed application notes and protocols based on

pivotal clinical trials and extensive in vitro studies to guide researchers and drug development

professionals in the investigation and application of ceftobiprole for CAP.

Mechanism of Action
Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It

demonstrates a high affinity for penicillin-binding proteins (PBPs), including the modified

PBP2a in MRSA and PBP2x in penicillin-resistant pneumococci, which are common

mechanisms of resistance to other β-lactam antibiotics.[1] This strong binding to essential

PBPs ultimately leads to bacterial cell lysis and death.
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Figure 1: Ceftobiprole's Mechanism of Action.

In Vitro Activity of Ceftobiprole
Ceftobiprole has demonstrated potent in vitro activity against a wide range of pathogens

commonly implicated in CAP. The following tables summarize the minimum inhibitory

concentration (MIC) data from various surveillance studies.

Table 1: In Vitro Activity of Ceftobiprole against Streptococcus pneumoniae
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Phenotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Susceptibility
(%)

Reference(s)

All Isolates 0.015 0.25 99.7 [3]

Penicillin-

Susceptible
0.016 0.016 - [4]

Penicillin-

Intermediate
0.06 0.5 - [4]

Penicillin-

Resistant
0.5 1.0 - [4]

Ceftriaxone-

Resistant
- - 99.8 [5]

Table 2: In Vitro Activity of Ceftobiprole against Staphylococcus aureus

Phenotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Susceptibility
(%)

Reference(s)

All Isolates 0.5 2 99.7 [3]

Methicillin-

Susceptible

(MSSA)

0.25 0.5 100 [6]

Methicillin-

Resistant

(MRSA)

1 2 99.3 [7]

MRSA (from

Pneumonia

Trials)

1 2 96.4 [8]

Table 3: In Vitro Activity of Ceftobiprole against Haemophilus influenzae
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Phenotype MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Susceptibility
(%)

Reference(s)

All Isolates - - 99.6 [3]

β-lactamase

positive
0.06 0.25 - [9][10]

β-lactamase

negative
0.03 0.25 - [9][10]

β-lactamase-

negative,

ampicillin-

resistant

0.5 2.0 - [9][10]

Pharmacokinetics and Pharmacodynamics (PK/PD)
The efficacy of ceftobiprole, like other β-lactam antibiotics, is best correlated with the time that

the free drug concentration remains above the MIC of the infecting pathogen (%fT>MIC).[2]

Population pharmacokinetic models have been instrumental in defining dosing regimens that

are likely to achieve the desired PK/PD targets.

Table 4: Key Pharmacokinetic Parameters of Ceftobiprole

Parameter Value Reference(s)

Protein Binding 16% [11]

Elimination Half-life ~3 hours [11]

Primary Route of Elimination Renal [11]

A population pharmacokinetic analysis of patients, including those with CAP, utilized a three-

compartment model to best describe the concentration-time data of ceftobiprole.[11][12] Monte

Carlo simulations are a crucial tool in this analysis to predict the probability of target attainment

(PTA) for various dosing regimens against a range of pathogens with different MICs.[12][13]
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Figure 2: Pharmacokinetic/Pharmacodynamic Modeling Workflow.

Clinical Efficacy in Community-Acquired Pneumonia
A pivotal Phase III, randomized, double-blind, multicenter trial (NCT00326287) established the

non-inferiority of ceftobiprole to ceftriaxone with or without linezolid for the treatment of

hospitalized patients with CAP.[14]

Table 5: Clinical Cure Rates in the Pivotal Phase III CAP Trial (NCT00326287)

Patient
Population

Ceftobiprole
(%)

Ceftriaxone ±
Linezolid (%)

95% CI for the
Difference

Reference(s)

Clinically

Evaluable

(n=469)

86.6 87.4 -6.9% to 5.3% [14]

Intent-to-Treat

(n=638)
76.4 79.3 -9.3% to 3.6% [14]

Table 6: Microbiological Eradication Rates in the Pivotal Phase III CAP Trial (NCT00326287)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b3132767?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/22230331/
https://pubmed.ncbi.nlm.nih.gov/22230331/
https://pubmed.ncbi.nlm.nih.gov/22230331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3132767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient
Population

Ceftobiprole
(%)

Ceftriaxone ±
Linezolid (%)

95% CI for the
Difference

Reference(s)

Microbiologically

Evaluable

(n=144)

88.2 90.8 -12.6% to 7.5% [14]

Experimental Protocols
Pivotal Phase III Clinical Trial for Ceftobiprole in CAP
(Adapted from NCT00326287)
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Figure 3: Pivotal Phase III CAP Clinical Trial Workflow.
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1. Study Design:

A randomized, double-blind, multicenter, non-inferiority study.[15]

2. Patient Population:

Inclusion Criteria:

Adults (≥18 years) hospitalized with a primary diagnosis of CAP.

Radiographically confirmed new or progressive infiltrate.

Presence of at least two clinical signs and symptoms of pneumonia (e.g., cough, purulent

sputum, fever, pleuritic chest pain, leukocytosis).

Exclusion Criteria:

Known or suspected hypersensitivity to β-lactams.

Ventilator-associated pneumonia.

Receipt of more than 24 hours of a potentially effective antibiotic for the current CAP

episode prior to randomization.

3. Treatment Arms:

Investigational Arm: Ceftobiprole medocaril 500 mg administered as a 2-hour intravenous

infusion every 8 hours.

Comparator Arm: Ceftriaxone 2 g administered as a 30-minute intravenous infusion every 24

hours. Linezolid 600 mg every 12 hours could be added at the investigator's discretion for

suspected MRSA or ceftriaxone-resistant S. pneumoniae.

4. Study Procedures:

Baseline Assessments: Complete medical history, physical examination, chest radiograph,

and collection of respiratory and blood samples for culture and susceptibility testing.
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On-Treatment Assessments: Daily monitoring of clinical signs and symptoms, vital signs, and

adverse events.

Test-of-Cure (TOC) Visit: Conducted 7 to 14 days after the end of therapy to assess clinical

and microbiological outcomes.

5. Endpoints:

Primary Endpoint: Clinical cure rate at the TOC visit in the clinically evaluable and intent-to-

treat populations. Clinical cure was defined as the resolution of signs and symptoms of

pneumonia such that no further antibiotic therapy was required.

Secondary Endpoints: Microbiological eradication rate at the TOC visit, clinical and

microbiological relapse rates, and 30-day all-cause mortality.

6. Microbiological Analysis Protocol:

Specimen Collection: Sputum (expectorated or induced) and blood samples were collected

at baseline.

Pathogen Identification: Standard microbiological techniques were used to identify causative

pathogens from cultures.

Susceptibility Testing: Minimum inhibitory concentrations (MICs) of ceftobiprole and

comparator agents were determined for all bacterial isolates using broth microdilution

methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

In Vitro Susceptibility Testing Protocol
1. Method:

Broth microdilution is the standard reference method for determining the MIC of ceftobiprole.

[3][6]

2. Media:

Cation-adjusted Mueller-Hinton broth is used for most organisms.
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For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[16]

For Streptococcus pneumoniae, Mueller-Hinton broth supplemented with lysed horse blood

is used.

3. Inoculum Preparation:

A standardized inoculum of the test organism is prepared to a final concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

4. Incubation:

Microdilution plates are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae

and H. influenzae, incubation is performed in an atmosphere of 5% CO₂.

5. MIC Determination:

The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible

growth of the organism.

Dosing and Administration
Table 7: Recommended Dosing of Ceftobiprole for CAP in Adults

Patient Population
Creatinine
Clearance (CrCl)

Recommended
Dose

Infusion Time

Normal Renal

Function
≥ 50 mL/min 500 mg every 8 hours 2 hours

Mild Renal Impairment 30 to < 50 mL/min
500 mg every 12

hours
2 hours

Moderate Renal

Impairment
15 to < 30 mL/min

250 mg every 12

hours
2 hours

Severe Renal

Impairment
< 15 mL/min

250 mg every 24

hours
2 hours
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Conclusion
Ceftobiprole has emerged as a potent and reliable therapeutic option for hospitalized patients

with community-acquired pneumonia. Its broad-spectrum activity, including against resistant

pathogens, combined with a well-established clinical efficacy and safety profile, positions it as a

valuable tool in the antimicrobial armamentarium. The detailed protocols and data presented in

these application notes provide a comprehensive resource for further research and

development in the field of infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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